Product packaging for 5-Iodothiophene-2-sulfonyl fluoride(Cat. No.:CAS No. 2243520-95-6)

5-Iodothiophene-2-sulfonyl fluoride

Cat. No.: B2783369
CAS No.: 2243520-95-6
M. Wt: 292.08
InChI Key: GXUUFXWVOWYGEN-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-sulfonyl fluoride (Molecular Formula: C4H2FIO2S2) is a high-value iodinated heteroaromatic building block primarily recognized for its role in SuFEx (Sulfur Fluoride Exchange) click chemistry. The compound features a sulfonyl fluoride group, which is highly reactive toward nucleophiles like amines and phenols under mild conditions, and an iodine substituent that offers a versatile site for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings . This dual functionality makes it an exceptional scaffold for constructing diverse compound libraries, particularly in medicinal chemistry for the development of covalent enzyme inhibitors and the synthesis of complex molecules for chemical biology probes. The iodine atom allows chemists to rapidly generate an array of analogues, while the sulfonyl fluoride group enables selective and irreversible binding to target proteins, facilitating the study of protein function and interaction. As a key synthetic intermediate, it can be used to prepare more complex sulfonyl-containing compounds, including sulfonamides and sulfonate esters. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires cold-chain transportation and proper storage in an inert atmosphere at room temperature to maintain stability . All necessary safety precautions must be observed, as sulfonyl fluorides are typically hazardous and can cause severe skin burns and eye damage . For specific availability, batch details, and pricing, please contact us directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2FIO2S2 B2783369 5-Iodothiophene-2-sulfonyl fluoride CAS No. 2243520-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodothiophene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUUFXWVOWYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodothiophene 2 Sulfonyl Fluoride

Strategies for the Direct Introduction of the Sulfonyl Fluoride (B91410) Moiety onto Thiophene (B33073) Scaffolds

Direct fluorosulfonylation of pre-functionalized thiophene scaffolds represents an efficient approach to synthesizing compounds like 5-Iodothiophene-2-sulfonyl fluoride. These methods can be broadly classified into electrochemical and transition-metal-catalyzed approaches.

Electrosynthesis offers a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents by using electrons to drive reactions. researchgate.net

Electrochemical methods can be employed to synthesize sulfonyl fluorides through the oxidative coupling of thiols and a fluoride source. researchgate.net In a potential pathway applicable to a thiophene precursor, an electrochemically generated thiyl radical from a corresponding thiophenethiol could react with a sulfur dioxide source and a fluoride donor. researchgate.net Another related approach involves the use of disulfides as the starting material. rsc.org In these electrochemically induced reactions, the disulfide can serve as the sulfur partner in C–S bond formation. rsc.org The process typically occurs under constant current in an undivided cell, where a redox catalyst like potassium iodide can facilitate the formation of the necessary sulfonylating species from the starting disulfide. rsc.org

ComponentRoleTypical Reagents/Conditions
Starting Material Thiophene Sulfur SourceThiophenethiol or Di(thienyl) disulfide
Fluoride Source Fluorine DonorPotassium Fluoride (KF) or Potassium hydrogen difluoride (KHF₂) researchgate.netorganic-chemistry.org
Redox Mediator CatalystPotassium Iodide (KI) or Organic Mediators rsc.org
Electrochemical Setup Reaction EnvironmentUndivided cell, Platinum (Pt) anode, Stainless-steel cathode, Constant current rsc.org

This table represents a generalized summary of conditions for electrochemical sulfonylation based on related literature.

The transformation of sulfones into sulfonyl fluorides via C-S bond cleavage is a challenging but potential pathway. While direct electrochemical C-S bond fragmentation of thiophene sulfones for fluorosulfonylation is not extensively documented, related electrochemical strategies provide a conceptual framework. For instance, an organomediated electrochemical method has been successfully used for the C-O bond cleavage of aryl triflates to generate aryl radicals, which are then trapped to form aryl sulfonyl fluorides. nih.govnih.gov This process utilizes an organic mediator like 9,10-dicyanoanthracene (B74266) to facilitate electron transfer, enabling the fragmentation of the substrate to form a key aryl radical under mild electrochemical conditions. nih.govnih.gov A similar strategy could hypothetically be applied to a 5-iodothiophene-2-sulfonyl precursor, where selective electrochemical reduction would induce C-S bond cleavage to generate a thienyl radical, followed by fluorosulfonylation.

Separately, copper-catalyzed methods have been shown to achieve the conversion of β-keto sulfones into sulfinate esters through an oxidative process involving C-S bond cleavage, demonstrating that this bond is susceptible to fragmentation under specific catalytic conditions. science.gov

Transition-metal catalysis provides a robust and versatile platform for the synthesis of sulfonyl fluorides from a variety of precursors, including the halogenated thiophenes required for the synthesis of this compound.

Palladium-catalyzed reactions offer a direct route to aryl and heteroaryl sulfonyl fluorides from corresponding halides. mdpi.com A one-pot conversion of aryl iodides into aryl sulfonyl fluorides has been developed using a palladium catalyst, a stable sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and an electrophilic fluorine source like Selectfluor. acs.org This methodology is highly relevant for the synthesis of this compound, directly using a 2,5-dihalogenated thiophene as a starting material. The reaction proceeds through the in-situ formation of a sulfinate intermediate, which is then fluorinated. acs.orgnih.gov The process is notable for its tolerance of various functional groups and its applicability to both electron-rich and electron-poor aryl halides. mdpi.comacs.org

Table 2.1.2.1: Palladium-Catalyzed Fluorosulfonylation of Aryl Iodides acs.org

Parameter Condition
Substrate Aryl/Heteroaryl Iodide
Catalyst PdCl₂(dppf) (3 mol %)
SO₂ Source DABSO (1.5 equiv)
Fluorine Source Selectfluor (2.0 equiv)
Solvent MeCN/H₂O (1:1)
Temperature 80 °C

Data derived from a representative procedure for the synthesis of aryl sulfonyl fluorides. acs.org

Copper-catalyzed reactions provide an alternative and practical avenue for fluorosulfonylation. organic-chemistry.org One prominent method involves the fluorosulfonylation of arenediazonium salts, which can be readily prepared from the corresponding anilines. mdpi.comresearchgate.net In this process, a copper(II) salt catalyzes the reaction between the diazonium salt, a sulfur dioxide source like DABSO, and a fluorine source such as potassium hydrogen difluoride (KHF₂). mdpi.comresearchgate.net This Sandmeyer-type reaction is efficient for a wide range of substrates, including those with varying electronic properties. researchgate.net Given the availability of aminothiophenes, this method is a viable strategy for accessing thiophene sulfonyl fluorides.

Another copper-catalyzed approach utilizes (hetero)aryl carboxylic acids. This reaction leverages a copper ligand-to-metal charge transfer (LMCT) mechanism to convert the carboxylic acid into a sulfonyl fluoride, representing a powerful method that uses readily available starting materials. princeton.edu

Table 2.1.2.2: Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts researchgate.net

Parameter Condition
Substrate Arenediazonium Tetrafluoroborate (B81430)
Catalyst CuCl₂ (20 mol %)
Ligand 6,6′-dimethyl-2,2′-dipyridyl (20 mol %)
SO₂ Source DABSO
Fluorine Source KHF₂
Solvent MeCN
Temperature Room Temperature

Data derived from a representative procedure for the synthesis of arenesulfonyl fluorides. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Fluorosulfonylation Reactions

Nickel-Mediated Approaches

Nickel catalysis has emerged as a powerful and cost-effective alternative to traditional palladium-based methods for the formation of carbon-sulfur bonds. These approaches are particularly valuable for the synthesis of aryl and heteroaryl sulfonyl fluorides from readily available starting materials.

One notable strategy involves the nickel-catalyzed fluorosulfonylation of aryl and vinyl bromides. acs.org This method utilizes sodium dithionite (B78146) (Na₂S₂O₄) as a sulfur dioxide surrogate and N-fluorobenzenesulfonimide (NFSI) as the fluorine source. acs.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, including the successful fluorosulfonylation of various β-styryl bromides and benzyl (B1604629) bromides. acs.org While direct examples of the synthesis of this compound using this specific method are not prevalent in the literature, the tolerance of the reaction for halogen substituents on the aromatic ring suggests its potential applicability.

Another significant nickel-catalyzed approach is the synthesis of sulfinates from aryl and heteroaryl boronic acids using the sulfur dioxide surrogate 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.org The resulting sulfinates can be subsequently converted to sulfonyl fluorides. This two-step, one-pot procedure is catalyzed by a nickel(II) complex and is compatible with a wide range of functional groups. acs.org The applicability of this method to heteroaryl boronic acids makes it a promising route for the synthesis of thiophene-based sulfonyl fluorides.

The table below summarizes representative conditions for nickel-catalyzed sulfonyl fluoride synthesis, which could be adapted for the synthesis of this compound.

Catalyst/ReagentsSubstrate TypeKey FeaturesRef.
Ni(OAc)₂·4H₂O / DPEPhos / Na₂S₂O₄ / NFSIVinyl BromidesDirect fluorosulfonylation, high functional group tolerance. acs.org
NiBr₂·(glyme) / Phenanthroline ligand / DABSO / NFSIAryl Boronic AcidsTwo-step, one-pot synthesis via sulfinate intermediate. acs.org
Ni(dppp)Cl₂ / TMPMgCl·LiCl2-Bromo-3-substituted thiophenesDeprotonative polycondensation, applicable to thiophenes. rsc.org

Radical Fluorosulfonylation Tactics

Radical-mediated reactions offer a distinct and powerful approach to the synthesis of sulfonyl fluorides, often proceeding under mild conditions and exhibiting unique reactivity patterns compared to traditional ionic pathways.

The generation of the key fluorosulfonyl radical (•SO₂F) is central to these synthetic strategies. A variety of precursors have been developed to release this reactive intermediate under specific conditions. Sulfuryl chloride fluoride (FSO₂Cl) has been used as a source of •SO₂F radicals in the presence of a photocatalyst. d-nb.inforesearchgate.net However, due to its gaseous nature and challenging preparation, alternative, more user-friendly precursors have been sought.

One such alternative is the development of bench-stable, solid-state reagents. For instance, 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts have been introduced as effective redox-active precursors for the •SO₂F radical under photoredox conditions. d-nb.infonih.gov These reagents are easier to handle and have shown high efficiency in the radical fluorosulfonylation of olefins. d-nb.info Another approach involves the use of N-fluorosulfonyl aldimines (NFSAs) as cost-effective and sustainable radical fluorosulfonylation reagents under photocatalytic conditions.

The choice of precursor can significantly influence the reaction outcome and substrate scope. The development of these novel radical precursors has broadened the applicability of radical fluorosulfonylation to a wider range of substrates and reaction types.

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of sulfonyl fluorides, including those derived from heteroaromatics.

In a typical photoredox cycle for sulfonyl fluoride synthesis, a photocatalyst, upon irradiation with visible light, enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable precursor to generate a fluorosulfonyl radical. For example, an iridium-based photocatalyst can be used to activate a FABI salt, leading to the formation of the •SO₂F radical. nih.govnih.gov This radical can then add to an alkene or arene, and subsequent reaction steps lead to the final sulfonyl fluoride product.

This methodology has been successfully applied to the late-stage functionalization of complex molecules, highlighting its functional group tolerance. nih.gov The use of thianthrenium salts in conjunction with a sulfur dioxide source like DABSO and a fluoride source such as potassium bifluoride (KHF₂) under visible-light irradiation provides another avenue for the synthesis of various sulfonyl fluorides. tandfonline.com While specific examples for this compound are scarce, the compatibility of these methods with thiophene functionalities suggests their potential utility. nih.gov

The following table presents key aspects of photoredox-catalyzed radical sulfonyl fluoride synthesis.

PhotocatalystRadical PrecursorKey FeaturesRef.
Ir(d-F-(p-t-Bu)ppy)₃IMSF saltLate-stage functionalization of complex molecules. nih.gov
CyanoareneAryl diazonium salts / DABSOMetal-free procedure with broad functional group tolerance. mdpi.com
Iridium complexThianthrenium salts / DABSO / KHF₂High functional-group tolerance under mild conditions. tandfonline.com

Indirect Synthetic Routes via Precursor Functional Group Interconversion

Indirect methods, which involve the synthesis of a precursor that is subsequently converted to the desired sulfonyl fluoride, offer a valuable alternative to direct fluorosulfonylation. These routes often leverage well-established chemical transformations.

Halide-Fluoride Exchange from 5-Iodothiophene-2-sulfonyl Chloride

One of the most traditional and widely used methods for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a sulfonyl chloride with a fluoride source. rhhz.netwikipedia.org This halide-fluoride exchange is typically achieved using alkali metal fluorides, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). rhhz.netresearchgate.net

The synthesis of the precursor, 5-iodothiophene-2-sulfonyl chloride, can be accomplished by the chlorosulfonation of 2-iodothiophene (B115884). The subsequent fluoride exchange is often carried out in a biphasic system or in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt. rhhz.net A simple and mild procedure using a KF and water/acetone biphasic mixture has been reported to provide a broad range of sulfonyl fluorides in high yields. nih.gov

The stability of sulfonyl fluorides is significantly greater than that of the corresponding sulfonyl chlorides, which are prone to hydrolysis. wikipedia.org This makes the fluoride exchange a practical final step in a synthetic sequence.

Fluoride SourceReaction ConditionsKey AdvantagesRef.
Potassium Fluoride (KF)Water/acetone biphasic mixtureMild conditions, high yields for a broad scope of substrates. nih.gov
Potassium Bifluoride (KHF₂)Biphasic (water/organic)Avoids hydrolysis of the sulfonyl fluoride product. rhhz.net
TBAF(t-BuOH)₄Trichloroacetonitrile/triphenylphosphine (for in situ chloride formation)One-pot procedure from sulfonic acids. rhhz.net

Conversion from Sulfonamides to Sulfonyl Fluorides

Another indirect route involves the conversion of sulfonamides to sulfonyl fluorides. This transformation is particularly useful as sulfonamides are common functional groups in many commercially available compounds and can be synthesized through various well-established methods.

A recently developed method utilizes a pyrylium (B1242799) tetrafluoroborate (Pyry-BF₄) reagent in the presence of magnesium chloride (MgCl₂) to activate the sulfonamide. mdpi.comd-nb.info This activation forms an in situ sulfonyl chloride intermediate, which is then converted to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). mdpi.comd-nb.info This one-pot procedure is characterized by its high chemoselectivity towards the sulfonamide group, allowing for the synthesis of sulfonyl fluorides in complex molecules with other sensitive functional groups. mdpi.comd-nb.info

The reaction conditions are generally mild, typically performed in acetonitrile (B52724) at elevated temperatures. This method has been shown to be effective for a range of aryl and alkyl sulfonamides, suggesting its potential for the synthesis of this compound from the corresponding sulfonamide. d-nb.info

Activating ReagentFluoride SourceKey FeaturesRef.
Pyry-BF₄ / MgCl₂Potassium Fluoride (KF)High chemoselectivity, one-pot procedure from sulfonamides. mdpi.comd-nb.info

Deoxyfluorination of Sulfonic Acids and Their Salts

A direct and appealing strategy for synthesizing sulfonyl fluorides is the deoxyfluorination of the corresponding sulfonic acids or their salts. This approach is advantageous as it utilizes stable and readily available S(VI) compounds, avoiding complex oxidation steps or specialized precursors. nih.gov Traditional methods often involve a two-step process: the conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by a halogen exchange reaction (Cl⁻/F⁻). nih.gov However, recent advancements have focused on single-step deoxyfluorination.

One innovative strategy employs thionyl fluoride (SOF₂) for the rapid conversion of sulfonic acid sodium salts to sulfonyl fluorides, achieving high yields (90–99%) within an hour. nih.gov A complementary method, suitable for both sulfonic acids and their sodium salts, uses the bench-stable solid reagent Xtalfluor-E®. This process allows for the conversion of a range of aryl and alkyl sulfonic acids and their salts into the corresponding sulfonyl fluorides under mild conditions, with yields ranging from 41–94%. nih.gov The development of reagents like 2-pyridinesulfonyl fluoride (PyFluor) has also contributed to this field, offering high chemoselectivity in the deoxyfluorination of alcohols, which underscores the growing interest in sulfonyl fluoride-based reagents for fluorination reactions. sci-hub.sesigmaaldrich.com

Table 1: Comparison of Deoxyfluorination Reagents for Sulfonic Acid Conversion

Reagent Starting Material Typical Conditions Yield Range Notes
Thionyl Fluoride (SOF₂) Sulfonic Acid Sodium Salts Acetonitrile, 1 hour 90–99% Rapid conversion specifically for sulfonate salts. nih.gov
Xtalfluor-E® Sulfonic Acids & Sodium Salts Acetonitrile, mild conditions 41–94% Broader substrate scope including both acids and salts. nih.gov
Cyanuric Chloride / KHF₂ Sulfonic Acids & Sulfonates Two-step, one-pot; MeCN, 60 °C Moderate to Very Good Involves in-situ formation of sulfonyl chloride intermediate. mdpi.com

Transformations from Sulfonyl Hydrazides

Another established pathway to sulfonyl fluorides involves the transformation of sulfonyl hydrazides. These precursors can be converted into the target sulfonyl fluoride under various reaction conditions.

A notable method involves an electrochemical synthesis where sulfonyl hydrazides react with a fluoride source like Et₃N·3HF. rsc.org The reaction is conducted under a constant current in a mixed solvent system (CH₂Cl₂/DMSO), with tetrabutylammonium (B224687) iodide (n-Bu₄NI) acting as both an electrolyte and a redox catalyst to generate the key sulfonyl radical species. rsc.orgrsc.org

Alternatively, a metal-free chemical oxidation method has been developed. Tang and Wang reported a simple and effective fluorination of sulfonyl hydrazides using Selectfluor® as the fluorinating agent in water at 60 °C. mdpi.com This method proceeds without the need for additional catalysts or additives and is compatible with a wide array of starting materials bearing both electron-donating and electron-withdrawing substituents, affording moderate to excellent yields. mdpi.com

Table 2: Synthetic Routes to Sulfonyl Fluorides from Sulfonyl Hydrazides

Method Key Reagents Conditions Key Features
Electrochemical Synthesis Et₃N·3HF, n-Bu₄NI Constant current (15 mA), CH₂Cl₂/DMSO, 25 °C Redox-neutral conditions; n-Bu₄NI acts as a redox catalyst. rsc.org
Chemical Oxidation Selectfluor® Water, 60 °C Metal-free; no additives required; broad substrate scope. mdpi.com

Regioselective Synthesis and Functional Group Tolerance within the this compound Core

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups on the thiophene ring, a concept known as regioselectivity. The inherent reactivity of the thiophene nucleus typically favors electrophilic substitution at the C2 and C5 positions. Achieving a 2,5-disubstitution pattern as seen in the target molecule relies on leveraging these electronic properties or employing directed synthesis strategies.

A plausible regioselective approach could involve chemo- and regioselective lithium/halogen exchange reactions on a pre-functionalized thiophene. mdpi.com For instance, one could start with 2-iodothiophene and introduce the sulfonyl group at the C5 position via lithiation followed by quenching with a sulfur dioxide equivalent (like SO₂) and subsequent conversion to the sulfonyl fluoride. The success of such a sequence is highly dependent on controlling the conditions to prevent side reactions or isomerization.

Functional group tolerance is a critical aspect of any synthetic methodology, determining its applicability to complex molecules. The methods used to generate sulfonyl fluorides exhibit considerable tolerance for a wide range of functional groups, which is crucial for a molecule containing a reactive C-I bond.

Deoxyfluorination of Sulfonic Acids: These methods are generally mild and compatible with various functionalities. nih.gov

Transformations from Sulfonyl Hydrazides: The electrochemical approach and the Selectfluor® method tolerate diverse substituents. mdpi.comrsc.org

Other Methods: Palladium-catalyzed syntheses from aryl halides and copper-free Sandmeyer-type reactions from anilines have demonstrated broad functional group tolerance, including compatibility with halogens (bromo, chloro), nitro groups, esters, ketones, and even carboxylic acids. d-nb.infosci-hub.seorganic-chemistry.org

The presence of the iodo group at the C5 position of the thiophene ring is expected to be well-tolerated by these modern synthetic protocols for forming the C2-sulfonyl fluoride group.

Table 3: Functional Group Tolerance in Arylsulfonyl Fluoride Synthesis

Functional Group Compatibility Relevant Methods
Halogens (Cl, Br, I) High Deoxyfluorination, Hydrazide conversion, Pd-catalyzed synthesis. nih.govd-nb.infosci-hub.se
Nitro (NO₂) High Sandmeyer-type, Hydrazide conversion. mdpi.comsci-hub.se
Esters (e.g., -CO₂Me) High Sandmeyer-type, Pd-catalyzed synthesis. d-nb.infosci-hub.se
Ketones (e.g., -C(O)R) High Sandmeyer-type synthesis. sci-hub.se
Carboxylic Acids (-COOH) Moderate to High Tolerated in Sandmeyer-type reactions. sci-hub.se
Free Hydroxyls (-OH) Moderate Tolerated in some sulfonamide-based routes. d-nb.info

Reactivity and Mechanistic Investigations of 5 Iodothiophene 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry and its Application to the 5-Iodothiophene Scaffold

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Sharpless and coworkers in 2014, has become a significant tool for the reliable formation of covalent bonds. researchgate.net This "click chemistry" relies on the unique balance of stability and reactivity of the S(VI)-F bond. sigmaaldrich.comresearchgate.net Sulfonyl fluorides, including the 5-iodothiophene-2-sulfonyl fluoride scaffold, are generally stable compounds but can be "awakened" to react efficiently with a variety of nucleophiles under specific conditions. sigmaaldrich.com The SuFEx process is characterized by its high efficiency, broad functional group tolerance, and often mild reaction conditions, making it suitable for applications in drug discovery, chemical biology, and materials science. researchgate.netresearchgate.netresearchgate.net

The reactivity of the sulfonyl fluoride group is influenced by the electronic properties of the thiophene (B33073) ring and the iodine substituent. The S(VI)-F bond's latent reactivity can be harnessed for various transformations, allowing for the connection of diverse molecular modules. nih.gov The process typically involves the substitution of the fluoride with nucleophiles like silyl (B83357) ethers or amines, facilitated by catalysts such as 3° amine derivatives. nih.gov The development of SuFEx has provided a powerful method for creating sulfonylated products with high reliability.

Nucleophilic Displacement at the Sulfonyl Sulfur Center

The core of SuFEx chemistry lies in the nucleophilic displacement at the electron-deficient sulfonyl sulfur center. mdpi.com The reaction generally proceeds through an addition-elimination mechanism. mdpi.com A nucleophile attacks the sulfur atom, forming a transient pentacoordinate intermediate. Subsequently, the fluoride ion, a good leaving group, is eliminated to yield the final sulfonated product. mdpi.com

The stability of sulfonyl fluorides is notable; for instance, they can be inert even in refluxing aniline. sigmaaldrich.com However, their reactivity can be unlocked under appropriate conditions. sigmaaldrich.com The activation of the S-F bond is a key step and can be promoted by various means, including the use of organosuperbases or by leveraging hydrogen bonding interactions, particularly in aqueous environments. sigmaaldrich.comnih.gov The choice of activator can significantly influence the reaction's success and efficiency. For example, HOBt and its analogs have been shown to be effective activators for the amidation of sulfonyl fluorides. chemrxiv.org

Comparative Reactivity with Diverse Nucleophiles (e.g., O-, N-, S-, C-based)

The this compound scaffold exhibits versatile reactivity towards a range of nucleophiles. The sulfonyl fluoride group can react with oxygen, nitrogen, sulfur, and carbon-based nucleophiles, leading to the formation of sulfonate esters, sulfonamides, thioethers, and sulfones, respectively. researchgate.net

The choice of nucleophile and reaction conditions dictates the outcome of the reaction. For instance, phenols react with sulfonyl fluorides in the presence of a base like cesium carbonate to form sulfonate esters in high yields. researchgate.net Amines are also common nucleophiles, leading to the formation of sulfonamides. The reactivity with amines can be enhanced using activators like calcium triflimide and DABCO, allowing the reaction to proceed at room temperature. nih.gov Ethenesulfonyl fluoride (ESF) serves as a Michael acceptor for N, O, S, and C nucleophiles, demonstrating the broad scope of SuFEx reactions. sigmaaldrich.com

A study investigating the competition between nucleophilic substitution and radical sulfonylation found that the outcome depends on the nucleophile used. nih.gov With phenol (B47542), nucleophilic substitution to form a sulfate (B86663) was the dominant pathway. nih.gov In contrast, with tert-butanol, morpholine, and aniline, radical sulfonylation was the major reaction. nih.gov

Nucleophile TypeExample NucleophileProduct TypeTypical Conditions/Activators
O-basedPhenols, AlcoholsSulfonate EstersCs₂CO₃, HOBt
N-basedPrimary/Secondary Amines, AnilinesSulfonamidesCa(NTf₂)₂/DABCO, Organosuperbases
S-basedThiolsThioethersBase
C-basedMichael Acceptors (via ESF)SulfonesBase

Kinetic and Thermodynamic Aspects of SuFEx Reactions involving this compound

The kinetics and thermodynamics of SuFEx reactions are key to understanding their efficiency and mechanism. Studies on related sulfonyl fluorides have provided insights into these aspects. The activation enthalpies for SuFEx reactions are generally low, in the range of 4–15 kcal/mol, while the entropy of activation is significant and negative. bohrium.com This suggests that the reaction can be controlled by a combination of enthalpy and entropy, or in some cases, dominated by entropy. bohrium.com

Kinetic analysis of the cross-coupling of alkenylsilanols with 2-iodothiophene (B115884), a related system, has shown that the reaction mechanism involves a rapid and irreversible oxidative insertion of palladium into the aryl iodide bond, followed by a turnover-limiting transmetalation step. nih.govnih.gov The rate of SuFEx postpolymerization modification has also been studied, providing valuable data on the reactivity of sulfonyl fluorides in complex systems. researchgate.net The nature of the fluoride-proton interaction plays a special role, allowing for SuFEx chemistry to be conducted in aqueous environments. sigmaaldrich.com

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound provides a second reactive handle for further molecular diversification. Aryl iodides are well-established precursors for a variety of transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Scaffold Diversification

The aryl iodide moiety of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting the aryl iodide with boronic acids or their esters. nih.govclaremont.edu This reaction is tolerant of a wide range of functional groups and has been used to synthesize 2-arylpyridines from pyridine-2-sulfonyl fluoride and various boronic acids. nih.govclaremont.edu In some cases, the sulfonyl fluoride group itself can be activated to participate in a desulfonative Suzuki-Miyaura coupling, although this typically requires specific catalysts and conditions and may not be favored in the presence of a more reactive aryl iodide. rsc.orgresearchgate.netnih.gov

The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing access to arylalkynes. mdpi.comwalisongo.ac.id This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. walisongo.ac.idscielo.org.za The mild reaction conditions of the Sonogashira coupling make it a valuable tool for the alkynylation of aryl halides. walisongo.ac.id

Reaction NameCoupling PartnerProduct TypeTypical Catalyst System
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids or EstersBiaryl/Heterobiaryl ThiophenesPd catalyst (e.g., Pd(dppf)Cl₂), Base
SonogashiraTerminal AlkynesAlkynylthiophenesPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt, Amine base

Directed Functionalization at the Iodine Position

Beyond cross-coupling reactions, the iodine atom can direct functionalization at adjacent positions on the thiophene ring. Iodoarenes can be converted to hypervalent iodine reagents, which can then participate in various transformations. csic.esacs.org For instance, iodane-directed C-H functionalization can be used to introduce substituents ortho to the iodine atom. csic.es In the case of a 2-iodothiophene core, coupling has been observed to occur ortho to the iodine. csic.es This type of reactivity allows for iterative functionalization of the aromatic core, building up molecular complexity in a controlled manner. csic.es

Reactivity of the Thiophene Ring System

The reactivity of the thiophene ring in this compound is influenced by the electronic effects of its substituents: the electron-withdrawing sulfonyl fluoride group (-SO2F) and the iodine atom. The -SO2F group is a strong deactivating group, making the thiophene ring less susceptible to electrophilic attack compared to unsubstituted thiophene. Conversely, the iodine atom can participate in various coupling and metallation reactions.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the thiophene ring dictate the regioselectivity of electrophilic aromatic substitution reactions. The sulfonyl fluoride group at the 2-position primarily directs incoming electrophiles to the 4-position. The iodine at the 5-position further deactivates the ring towards electrophilic substitution. Therefore, electrophilic aromatic substitution on this compound is generally challenging and may require harsh reaction conditions. When it does occur, substitution is expected to proceed at the C4 position.

Metallation and Subsequent Functionalization

The presence of the iodine atom at the 5-position allows for facile metallation reactions. Halogen-metal exchange, typically with organolithium or Grignard reagents, can be used to generate a thiophene-based organometallic species. This intermediate can then be reacted with a variety of electrophiles to introduce new functional groups at the 5-position.

For instance, treatment of this compound with a strong base like n-butyllithium would lead to the formation of 5-lithio-thiophene-2-sulfonyl fluoride. This powerful nucleophile can then be quenched with electrophiles such as aldehydes, ketones, or alkyl halides to create a diverse range of substituted thiophene-2-sulfonyl fluorides.

Radical Processes Involving the this compound Scaffold

The unique structural features of this compound also allow for its participation in radical reactions, opening up alternative synthetic pathways.

Radical Generation from the Sulfonyl Fluoride Group

While less common than from sulfonyl chlorides, radical generation from the sulfonyl fluoride group is possible under specific conditions. researchgate.net The highly active SO2F radical can be generated and employed in the construction of other sulfonyl fluorides. researchgate.net Photocatalytic methods using imidazolium-based salts as precursors for the FSO2 radical have been developed. researchgate.net These methods offer a practical and efficient way to generate fluorosulfonyl radicals for addition to unsaturated systems. researchgate.net

Halogen Atom Transfer Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical reactions via halogen atom transfer (XAT). organic-chemistry.org Photoredox catalysis can be employed to generate an aryl radical at the 5-position of the thiophene ring. organic-chemistry.org This radical can then participate in various transformations, such as addition to alkenes or alkynes, or in coupling reactions. This approach provides a mild and scalable method for the functionalization of the thiophene scaffold. organic-chemistry.org

Proposed Reaction Mechanisms for Novel Transformations of this compound

The reactivity of this compound has been explored in the development of novel synthetic transformations. The proposed mechanisms for these reactions often involve the interplay of the functional groups present in the molecule.

One proposed transformation involves a palladium-catalyzed cross-coupling reaction. In this scenario, the C-I bond undergoes oxidative addition to a low-valent palladium complex. The resulting organopalladium intermediate can then participate in various coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position. The sulfonyl fluoride group generally remains intact under these conditions.

Another potential transformation involves a one-pot reaction combining metallation and subsequent intramolecular cyclization. For example, after metallation at the 5-position, a suitably positioned nucleophile within a substituent introduced via the electrophilic quench could attack the sulfonyl fluoride group, leading to the formation of a fused heterocyclic system. The feasibility of such a reaction would depend on the nature of the linker and the nucleophile.

The development of novel transformations involving this compound continues to be an active area of research, with the potential for creating complex and biologically relevant molecules.

S_N_2-Type Oxidative Addition Processes

The oxidative addition of aryl halides to transition metal complexes is a fundamental step in many cross-coupling reactions. In the case of this compound, this process typically involves a palladium(0) catalyst. The mechanism of this oxidative addition can vary, with one possibility being an S_N_2-type pathway.

In a typical S_N_2-type oxidative addition, the nucleophilic metal center, such as a Pd(0) complex, attacks the carbon atom bonded to the halogen. This backside attack leads to the displacement of the halide and the formation of an organometallic species. For this compound, a Pd(0) complex would attack the C5 position of the thiophene ring, displacing the iodide and forming a thienyl-palladium(II) intermediate.

Several factors influence the mechanism of oxidative addition, including the nature of the halide, the ligands on the metal, and the electronic properties of the aryl halide. researchgate.net Generally, for iodoarenes, a concerted, three-centered transition state is common. researchgate.netresearchgate.net However, the specific pathway for a given substrate is complex and can be influenced by a variety of factors. For instance, studies on the oxidative addition of aryl iodides to palladium(0) have shown that the mechanism can be influenced by the ligands and solvent, with some systems exhibiting second-order kinetics with respect to the Pd(0) complex, suggesting a cooperative mechanism involving two palladium centers. researchgate.net

Computational studies have provided further insight into the factors governing the oxidative addition mechanism. For example, density functional theory (DFT) calculations have been used to compare S_N_2 and concerted pathways for the oxidative addition of aryl iodides. rsc.org These studies highlight the subtle balance of electronic and steric effects that determine the preferred reaction pathway. While alkyl iodides often favor an S_N_2 pathway, aryl iodides tend to proceed through a concerted mechanism. rsc.org

The presence of the electron-withdrawing sulfonyl fluoride group at the 2-position of the thiophene ring in this compound is expected to influence its reactivity in oxidative addition reactions. Electron-withdrawing groups can affect the electron density of the C-I bond and the stability of the resulting organopalladium intermediate.

Table 1: Factors Influencing Oxidative Addition Mechanisms

FactorInfluence on Mechanism
Halide Iodides are generally more reactive than bromides and chlorides. The mechanism for iodides is often concerted, while chlorides can favor a nucleophilic displacement pathway. researchgate.net
Ligands The steric and electronic properties of the ligands on the palladium catalyst play a crucial role. Electron-rich and bulky ligands can favor different mechanisms. chemrxiv.org
Substrate Electronics Electron-withdrawing groups on the aryl halide can influence the reaction rate and potentially the mechanism.
Solvent The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway. researchgate.net

Elimination-Addition Pathways and Intermediates

In the presence of a strong base, this compound can undergo an elimination-addition reaction. This pathway proceeds through a highly reactive hetaryne intermediate, specifically a thienyne.

The reaction is initiated by the deprotonation of the thiophene ring. The most acidic proton is located at the C3 position, which is activated by the adjacent electron-withdrawing sulfonyl fluoride group. A strong base, such as an alkoxide, can abstract this proton to form a carbanion. rsc.org Subsequent elimination of the iodide from the C5 position leads to the formation of a strained 2,3-thienyne intermediate.

This highly reactive thienyne intermediate is then rapidly trapped by a nucleophile present in the reaction mixture. The regioselectivity of the nucleophilic addition is governed by the electronic properties of the thienyne, with the sulfonyl fluoride group directing the incoming nucleophile. The addition of the nucleophile, followed by protonation, yields a substituted thiophene derivative.

The generation of strained heterocyclic allenes and their subsequent trapping has been a subject of interest. nih.gov While direct studies on the 2,3-thienyne derived from this compound are not abundant, the general principles of aryne and hetaryne chemistry provide a strong basis for understanding its reactivity. The formation of such intermediates is often inferred from the products obtained in trapping experiments. chemrxiv.org

For example, in related systems, the elimination of a leaving group and an adjacent proton from a thiophene ring using a strong base leads to the formation of a thienyne, which can then be intercepted by various nucleophiles. rsc.org This methodology provides a powerful route to polysubstituted thiophenes that are otherwise difficult to synthesize.

Table 2: Comparison of Reactivity Pathways

PathwayKey FeaturesIntermediatesTypical Reagents
S_N_2-Type Oxidative Addition Formation of a metal-carbon bond with inversion of stereochemistry at carbon (if applicable).Organopalladium(II) complexPalladium(0) catalyst, phosphine (B1218219) ligands
Elimination-Addition Proceeds through a highly reactive, strained intermediate. Allows for the introduction of substituents at positions different from the original halide.Thienyne (hetaryne)Strong base (e.g., alkoxides, sodium amide), nucleophile

Applications of 5 Iodothiophene 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The structure of 5-iodothiophene-2-sulfonyl fluoride (B91410) allows it to act as a bifunctional building block. The iodine atom at the 5-position is susceptible to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for forming carbon-carbon bonds. Concurrently, the sulfonyl fluoride group at the 2-position provides a stable yet reactive handle for introducing sulfonyl-linked moieties. Sulfonyl fluorides are generally more stable and less prone to hydrolysis than their sulfonyl chloride counterparts, which allows for a broader tolerance of reaction conditions and functional groups. rhhz.netenamine.net This orthogonal reactivity makes the compound a powerful connector piece for assembling elaborate molecules. rhhz.netenamine.net

The ability to perform distinct chemical transformations at two different sites on the thiophene (B33073) ring makes 5-iodothiophene-2-sulfonyl fluoride an asset in the synthesis of complex organic molecules. For instance, the iodo group can be used as a handle for introducing aryl, alkyl, or alkynyl substituents via palladium-catalyzed cross-coupling reactions. Following the construction of the desired carbon skeleton, the sulfonyl fluoride group can be derivatized. This group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions for creating robust S-O or S-N bonds. rhhz.netresearchgate.net This strategy allows for the late-stage introduction of functional groups, which is a highly desirable feature in medicinal chemistry and materials science for creating libraries of compounds with diverse properties. researchgate.netsioc-journal.cn

Macrocycles are large ring structures that are of significant interest in drug discovery and supramolecular chemistry. nih.govrsc.org The synthesis of these large rings is often a significant challenge. nih.gov SuFEx click chemistry has emerged as a powerful method for the efficient construction of macrocycles under mild conditions. nih.govresearchgate.net This strategy often involves the reaction of a building block containing two sulfonyl fluoride groups with a linker molecule containing two nucleophilic groups (like a diphenol or a diamine). nih.govresearchgate.net

While direct examples using this compound are not prevalent, its structure is well-suited for such applications. One could envision a strategy where the iodo-group is first used to dimerize the molecule or attach it to another building block, followed by an intramolecular SuFEx reaction involving the sulfonyl fluoride to close the ring. Alternatively, bifunctional building blocks containing sulfonyl fluoride groups are used to react with diphenols to form large macrocycles ranging from 21 to 58 members in a single step. nih.gov The stability and predictable reactivity of the sulfonyl fluoride group are critical for achieving high yields in these cyclization reactions. nih.govnih.gov

Derivatization Strategies via the Sulfonyl Fluoride Group

The sulfonyl fluoride group is a stable and selectively reactive functional group that serves as a precursor to a variety of other sulfur-containing functionalities. rhhz.netenamine.net Its reactions are central to the concept of SuFEx click chemistry. researchgate.net

Sulfonamides are a cornerstone of many pharmaceutical drugs, while sulfonates (or sulfonic esters) are important functional groups and intermediates. theballlab.comchemrxiv.org Sulfonyl fluorides are excellent precursors for both.

Sulfonamides: The reaction of a sulfonyl fluoride with a primary or secondary amine yields a sulfonamide. While sulfonyl fluorides are less reactive than sulfonyl chlorides, their reaction with amines can be effectively promoted. theballlab.comnih.gov One established method involves the use of a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfonyl fluoride towards nucleophilic attack. theballlab.comnih.gov This approach is effective for a wide range of sulfonyl fluorides and amines, including those that are sterically hindered or electronically diverse. nih.gov Catalytic methods have also been developed, for instance, using 1-hydroxybenzotriazole (B26582) (HOBt) as a nucleophilic catalyst to achieve amidation in excellent yields, even on a large scale. chemrxiv.org

Sulfonates: The corresponding reaction of a sulfonyl fluoride with an alcohol or phenol (B47542) produces a sulfonate ester. This transformation is typically carried out in the presence of a base. organic-chemistry.org For example, a one-pot reaction of aryl iodides with DABSO (a sulfur dioxide surrogate) and Selectfluor can generate an aryl sulfonyl fluoride, which can then be converted to the corresponding sulfonamide or sulfonate using cesium carbonate as the base under mild conditions. organic-chemistry.org Catalytic systems, similar to those for sulfonamide synthesis, can also be employed to facilitate the formation of sulfonates from sulfonyl fluorides and alcohols. chemrxiv.orgresearchgate.net

The derivatization of an aryl sulfonyl fluoride, such as this compound, into a sulfamoyl fluoride (R₂NSO₂F) is not a standard or direct transformation. Sulfamoyl fluorides are themselves a class of "SuFExable" hubs, but they are synthesized via different pathways. researchgate.netnih.gov The most common method for preparing sulfamoyl fluorides involves the reaction of a primary or secondary amine with a sulfuryl fluoride (SO₂F₂) source. nih.govorganic-chemistry.org To achieve selectivity for the amine, specific reaction conditions, such as the choice of base and solvent, are crucial. nih.gov For instance, using DBU as a base allows for the selective formation of sulfamoyl fluorides from amines, even in the presence of other nucleophilic groups. nih.gov Therefore, one would not typically start from an existing sulfonyl fluoride to generate a sulfamoyl fluoride.

Sulfonyl hydrazides are versatile reagents in organic synthesis, often used as precursors for sulfonyl radicals or in the synthesis of heterocycles. kit.edumdpi.comrsc.org The most common method for their synthesis involves the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate. mdpi.com Sulfonyl fluorides are generally not reactive enough to undergo this transformation directly under standard conditions.

However, a plausible pathway for converting a sulfonyl fluoride to a sulfonyl hydrazide would involve an in-situ conversion to a more reactive intermediate. For example, methods exist to convert sulfonamides into sulfonyl fluorides by first forming a sulfonyl chloride intermediate. d-nb.inforesearchgate.net Reversing this logic, one could potentially convert the sulfonyl fluoride into a sulfonyl chloride in the presence of a chloride source, which would then immediately react with hydrazine added to the same pot. More directly, while methods often focus on synthesizing sulfonyl fluorides from sulfonyl hydrazides, rsc.org the synthesis from sulfonyl fluorides would likely proceed via this more reactive sulfonyl halide intermediate.

Interactive Data Table: Derivatization of the Sulfonyl Fluoride Moiety

Product ClassReagentsGeneral ConditionsKey FindingsCitations
Sulfonamide Amine (R-NH₂)Lewis acid activation [Ca(NTf₂)₂] or catalytic activation (e.g., HOBt)Highly versatile for diverse amines and sulfonyl fluorides; good to excellent yields. theballlab.comchemrxiv.orgnih.gov
Sulfonate Alcohol (R-OH)Base-mediated (e.g., Cs₂CO₃) or catalytic activationEfficient conversion under mild conditions; compatible with various functional groups. chemrxiv.orgorganic-chemistry.org
Sulfonyl Hydrazide Hydrazine (H₂NNH₂)Typically proceeds via a more reactive intermediate (e.g., in-situ generated sulfonyl chloride)Direct reaction is difficult due to the stability of the S-F bond. mdpi.comd-nb.info

Leveraging the Iodine Functionality for Diverse Synthetic Transformations

The carbon-iodine bond at the 5-position of the thiophene ring is a key handle for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This functionality allows for the direct and selective formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for constructing more complex molecular architectures. The electron-withdrawing nature of the sulfonyl fluoride group can influence the reactivity of the C-I bond, potentially enhancing its susceptibility to oxidative addition in catalytic cycles.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for introducing chemical modifications at a late step in a synthetic sequence, enabling the rapid generation of analogs from a common advanced intermediate. While specific, documented examples of this compound in LSF of complex molecules are not prevalent in publicly accessible literature, its structure is ideally suited for such applications.

The iodine atom serves as a predictable site for modification via cross-coupling reactions. For instance, a complex molecule bearing the this compound moiety could be coupled with a variety of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or alkenes (Heck coupling) to install diverse substituents. This approach allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of functional groups onto the thiophene core.

Simultaneously, the sulfonyl fluoride group acts as a stable yet reactive electrophile. Termed a "privileged warhead" in chemical biology, the sulfonyl fluoride can form stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, or lysine (B10760008). rsc.org This reactivity, central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, allows for the use of the entire molecule as a chemical probe or a covalent inhibitor, where the iodo-group can be used to tune properties or attach reporters after the initial covalent binding event. rsc.orgeurekalert.org

Table 1: Potential Late-Stage Functionalization Reactions

Reaction Type Reagent Potential Outcome
Suzuki Coupling Aryl/Heteroaryl Boronic Acid Biaryl or heteroaryl-thiophene structure
Sonogashira Coupling Terminal Alkyne Alkynyl-thiophene derivative
Heck Coupling Alkene Alkenyl-thiophene derivative

The development of novel ligands is crucial for advancing transition-metal catalysis. Thiophene-based phosphine (B1218219) ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions. Although direct application of this compound in catalyst development is not widely reported, its structure presents an opportunity for the synthesis of new ligands.

The iodine atom can be displaced through a variety of reactions, including lithiation followed by quenching with a chlorophosphine (R₂PCl), to generate a novel thienylphosphine ligand. The presence of the electron-withdrawing sulfonyl fluoride group on the ligand backbone could significantly modulate the electronic properties of the resulting metal complex. This modulation can influence the catalytic activity, stability, and selectivity of the catalyst in cross-coupling reactions. Such tailored ligands are essential for optimizing reactions that are otherwise challenging, for example, by promoting difficult reductive elimination steps or enhancing catalyst longevity.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

Despite the potential of this compound as a bifunctional building block, a review of available scientific literature does not provide specific examples of its incorporation into multi-component reaction schemes. The reactivity of the C-I bond in oxidative addition and the electrophilicity of the sulfonyl fluoride group suggest its potential as a component in novel MCRs, but dedicated research in this area has not been published.

Cyclization Reactions and Heterocyclic Ring Construction

The this compound scaffold is a promising precursor for the synthesis of more complex fused heterocyclic systems. The iodine atom is a versatile handle for initiating intramolecular cyclization reactions, a powerful strategy for constructing new rings.

One established strategy involves the intramolecular Heck reaction. For example, a precursor could be synthesized by coupling a molecule containing a tethered alkene to the iodine position of the thiophene. Subsequent palladium-catalyzed intramolecular cyclization would then form a new ring fused to the thiophene core. The conditions for such reactions can often be controlled to favor specific ring sizes (e.g., 5- or 6-membered rings).

Similarly, intramolecular Sonogashira coupling can be employed. A precursor bearing a terminal alkyne separated by a suitable linker from the iodo-thienyl moiety could undergo cyclization to yield a fused system containing an alkyne or a subsequently reduced functionality. The sulfonyl fluoride group would be carried through the synthesis, providing a reactive site for further functionalization in the final heterocyclic product. Research on related iodothiophene derivatives has shown the feasibility of palladium-catalyzed intramolecular arylations to construct thieno[3,2-c]chromenes, suggesting that this compound could undergo analogous transformations to yield novel fused heterocycles.

Table 2: Potential Cyclization Strategies

Cyclization Type Precursor Requirement Resulting Structure
Intramolecular Heck Tethered alkene Fused carbocycle or heterocycle
Intramolecular Sonogashira Tethered alkyne Fused ring with endo- or exocyclic alkyne

Applications of 5 Iodothiophene 2 Sulfonyl Fluoride in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Covalent Chemical Probes

Covalent chemical probes are indispensable for elucidating the function of proteins and other biomolecules. nih.gov They typically consist of a recognition element that directs the molecule to a specific binding site and a reactive group, or "warhead," that forms a stable covalent bond with a nearby amino acid residue. nih.gov For probes derived from 5-Iodothiophene-2-sulfonyl fluoride (B91410), the 5-iodothiophene moiety serves as the recognition scaffold, while the sulfonyl fluoride group acts as the electrophilic warhead. rsc.orgwikipedia.org The presence of the iodine atom offers a site for further chemical modification, allowing for the synthesis of a diverse library of probes.

The central application of 5-Iodothiophene-2-sulfonyl fluoride in probe design is for the targeted covalent modification of biomolecules. wikipedia.org The strategy relies on the initial non-covalent binding of the probe to the target protein, driven by interactions with the 5-iodothiophene core. This binding event positions the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid side chain, facilitating a rapid covalent bonding reaction. wikipedia.org This two-step mechanism enhances selectivity, as the covalent bond formation is highly favored only when the probe is bound to the intended target site. nih.gov

Sulfonyl fluoride-based probes have been successfully used to covalently modify a range of proteins, including enzymes and receptors, to study their function, map binding sites, and validate them as therapeutic targets. rsc.orgnih.gov For instance, a sulfonyl fluoride derivative was designed to covalently modify the catalytic lysine (B10760008) residue of the epidermal growth factor receptor (EGFR), a key protein in cancer development. nih.gov This highlights the potential of scaffolds like this compound to create highly specific and potent molecular tools for biological research.

A key advantage of the sulfonyl fluoride warhead is its ability to react with a broader range of nucleophilic amino acid residues compared to more common electrophiles like acrylamides, which primarily target cysteine. rsc.orgrsc.org The sulfonyl fluoride group can form stable covalent bonds with the side chains of lysine, tyrosine, serine, threonine, and histidine. mdpi.com

The reaction with the ε-amino group of lysine results in a highly stable sulfonamide bond. nih.govrsc.org With the hydroxyl groups of tyrosine, serine, or threonine, it forms sulfonate esters. nih.govnih.gov The imidazole (B134444) side chain of histidine has also been shown to be a target for sulfonyl fluoride probes, expanding the scope of covalent ligand design. rsc.orgnih.gov While sulfonyl fluorides can react with the thiol group of cysteine, the resulting thio-sulfonate ester linkage is often unstable, making cysteine a less common target for durable inhibition by this class of compounds. rsc.org This broad reactivity profile allows for the targeting of a larger portion of the proteome, as many protein binding sites that lack a cysteine residue contain one of these other nucleophilic amino acids. escholarship.orgresearchgate.net

Amino Acid ResidueNucleophilic GroupResulting Covalent BondStability
Lysine ε-Amino (-NH₂)SulfonamideHigh
Tyrosine Phenolic Hydroxyl (-OH)Sulfonate EsterStable
Serine Primary Hydroxyl (-OH)Sulfonate EsterStable
Threonine Secondary Hydroxyl (-OH)Sulfonate EsterStable
Histidine ImidazoleSulfonyl-imidazoleContext-Dependent
Cysteine Thiol (-SH)Thio-sulfonate EsterGenerally Unstable rsc.org

This table summarizes the covalent binding interactions of the sulfonyl fluoride warhead with various nucleophilic amino acid residues.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes and other proteins directly in complex biological systems. nih.gov ABPP reagents are covalent probes that typically contain a reporter tag, such as an alkyne or azide, which allows for the subsequent visualization or enrichment of labeled proteins via click chemistry. nih.gov

Derivatives of this compound are well-suited for the development of ABPP reagents. The iodine atom can be replaced with a handle for click chemistry, such as an alkyne group, through established cross-coupling reactions. The resulting probe could then be used to covalently label its protein targets in cell lysates or living cells. researchgate.net Following labeling, a fluorescent dye or biotin (B1667282) molecule can be attached via a click reaction, enabling the detection or affinity purification and subsequent identification of the target proteins by mass spectrometry. nih.govnih.gov This approach allows for the discovery of new protein targets and the study of enzyme activity in a native biological context.

Strategies for Irreversible Covalent Inhibitor Design

Irreversible covalent inhibitors offer several therapeutic advantages over their reversible counterparts, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. nih.gov The design of these inhibitors, however, requires a careful balance between reactivity and selectivity to minimize off-target effects. rsc.org

The rational design of targeted covalent inhibitors (TCIs) based on the this compound scaffold follows established principles. rsc.orgelsevier.com The process begins with identifying a target protein that has a suitable nucleophilic amino acid (e.g., lysine, tyrosine, histidine) located within or near a binding pocket. rsc.orgnih.gov

The key design steps include:

Scaffold Identification: The 5-iodothiophene core serves as the foundational scaffold, which is optimized to provide high-affinity, reversible binding to the target site. wikipedia.org

Warhead Positioning: Structure-based design, often aided by computational modeling or X-ray crystallography, is used to position the sulfonyl fluoride warhead so that it is perfectly oriented to react with the target nucleophile upon binding. wikipedia.orgnih.gov

This rational approach ensures that the inhibitor's reactivity is masked until it is bound to its intended target, thereby maximizing selectivity and minimizing the risk of off-target modifications. nih.gov

A critical aspect of designing safe and effective covalent inhibitors is the ability to fine-tune the intrinsic reactivity of the electrophilic warhead. rsc.org A warhead that is too reactive can lead to off-target modifications and poor stability, while one that is not reactive enough may fail to engage its target efficiently. rsc.org

The reactivity of the sulfonyl fluoride group in a molecule like this compound can be modulated through structural modifications to the thiophene (B33073) ring. rsc.org The electronic properties of the ring directly influence the electrophilicity of the sulfur atom.

Modification to Thiophene RingEffect on SO₂F ReactivityRationale
Addition of Electron-Withdrawing Groups IncreaseStabilizes the negative charge buildup in the transition state of the nucleophilic attack.
Addition of Electron-Donating Groups DecreaseDestabilizes the transition state, slowing the rate of covalent bond formation.

This table outlines how structural modifications to the aromatic ring can modulate the reactivity of the sulfonyl fluoride warhead.

For this compound, the iodine atom acts as an electron-withdrawing group, which enhances the reactivity of the sulfonyl fluoride moiety. By replacing the iodine with other substituents, researchers can systematically tune the electrophilicity of the warhead. This allows for the optimization of the inhibitor's profile, achieving a balance between potent on-target activity and minimal off-target reactivity, a key principle in modern drug design. rsc.orgelsevier.com

Mechanistic Insights into Protein-Ligand Covalent Interactions

The utility of sulfonyl fluorides, including this compound, as chemical probes is rooted in their ability to form covalent bonds with nucleophilic amino acid residues. mdpi.com This reactivity, often termed Sulfur(VI) Fluoride Exchange (SuFEx), allows these compounds to act as "warheads" that can permanently label proteins. rsc.orgwuxiapptec.com Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a desirable balance of aqueous stability and reactivity, enabling them to selectively target specific residues within the complex environment of a cell. rsc.orgnih.gov

The mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfamate (B1201201) linkage between the probe and the protein. nih.govnih.gov Sulfonyl fluorides are privileged in their ability to react with a range of amino acid residues, not limited to the highly nucleophilic cysteine. nih.gov Context-specific reactivity has been demonstrated with serine, threonine, lysine, tyrosine, and histidine residues. rsc.orgmdpi.comjenabioscience.com

The specific residue that reacts is determined by the "microenvironment" of the protein's binding site. nih.gov The presence of nearby basic residues, such as histidine or lysine, can enhance the nucleophilicity of otherwise less reactive residues like tyrosine by acting as a general base, thereby facilitating the attack on the sulfonyl fluoride. nih.gov This context-dependent reactivity is crucial, as it allows for the selective labeling of a target protein even in the presence of numerous other potential protein targets. For example, the rational design of sulfonyl fluoride inhibitors for the mRNA decapping scavenger enzyme DcpS was achieved by targeting a specific tyrosine residue whose reactivity was enhanced by proximal basic amino acids. nih.gov This principle of proximity-induced reactivity allows researchers to design highly selective covalent probes and inhibitors based on the unique topology of a protein's active site. chemrxiv.org

Radiolabeling Methodologies for Imaging Research

The incorporation of positron-emitting radionuclides into bioactive molecules is the foundation of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov The favorable properties of Fluorine-18 (¹⁸F), such as its 109.8-minute half-life and low positron energy, make it the most commonly used radionuclide for PET tracer development. nih.govfrontiersin.org The sulfonyl fluoride group is an excellent platform for ¹⁸F-labeling, enabling the development of PET tracers for a wide range of biological targets. semanticscholar.org

Incorporation of ¹⁸F for Positron Emission Tomography (PET) Tracer Development

The development of ¹⁸F-labeled PET tracers based on the sulfonyl fluoride scaffold relies on the principles of sulfur-¹⁸F-fluoride exchange chemistry. semanticscholar.orgnih.gov This approach complements the more traditional carbon-¹⁸F bond formation strategies and has expanded the toolkit of radiochemists. semanticscholar.orgacs.org The resulting ¹⁸F-labeled sulfonyl fluorides can serve as PET imaging agents themselves or act as synthons for further chemical elaboration. semanticscholar.orgsnmjournals.org

A key advantage of using the sulfur-fluoride motif for radiolabeling is the potential for high efficiency and speed. semanticscholar.org For instance, an ultrafast process has been developed to synthesize ¹⁸F-labeled aryl fluorosulfates, which are structurally related to sulfonyl fluorides, by reacting precursor molecules with [¹⁸F]fluoride at room temperature, achieving high conversion within seconds. semanticscholar.org The stability of the resulting S-¹⁸F bond is a critical factor; studies have shown that tracers like [¹⁸F]arenefluorosulfates exhibit good in vivo stability, with no significant defluorination observed in PET imaging of healthy mice. acs.org This stability is crucial to prevent the release of free [¹⁸F]fluoride, which would otherwise accumulate in bone and obscure the image. acs.org The versatility of this chemistry allows for the labeling of diverse molecules, including amino acids, to create novel tracers for visualizing metabolic processes in tumors with high contrast. nih.gov

Chemical Strategies for Efficient Radiolabeling of Sulfonyl Fluoride Precursors

Efficiently incorporating the short-lived ¹⁸F isotope requires robust and high-yield chemical strategies. Several methods have been developed for the radiosynthesis of ¹⁸F-labeled aryl sulfonyl fluorides and related compounds.

One of the most common strategies involves the nucleophilic substitution of a leaving group on a sulfonyl precursor with [¹⁸F]fluoride. acs.org The conventional method starts with an aryl sulfonyl chloride (Ar-SO₂Cl) precursor, which is reacted with [¹⁸F]fluoride, typically as a complex of potassium fluoride ([¹⁸F]KF) and a cryptand like Kryptofix K₂₂₂. frontiersin.orgacs.org This reaction displaces the chloride to form the desired ¹⁸F-labeled aryl sulfonyl fluoride (Ar-SO₂¹⁸F).

To improve yields and reaction times, microfluidic systems have been employed. acs.org These platforms allow for precise control over reaction parameters and enhance heat and mass transfer, leading to highly effective radiosynthesis of ¹⁸F-labeled arenesulfonyl fluorides from their sulfonyl chloride precursors. acs.org

More recent innovations have focused on developing one-pot syntheses from more readily available starting materials. For example, ¹⁸F-labeled aryl fluorosulfates can be synthesized directly from phenols. semanticscholar.orgacs.org One such method involves a one-pot [¹⁸F]fluorosulfurylation using 1,1'-sulfonyldiimidazole (B1293689) (SDI) and [¹⁸F]fluoride. acs.org An alternative, often higher-yielding, two-step approach involves first converting the phenol (B47542) to an aryl imidazole sulfonate precursor, which is then subjected to [¹⁸F]fluorination. acs.org These methods show broad substrate scope and tolerate a variety of functional groups. semanticscholar.org

Another innovative strategy is the direct synthesis of alkyl-SO₂-¹⁸F derivatives from aliphatic carboxylic acids using an SO₂ source like DABSO and [¹⁸F]fluoride, expanding the scope beyond aryl systems. snmjournals.org Furthermore, specialized reagents such as [¹⁸F]PyFluor, generated from 2-pyridinesulfonyl chloride and [¹⁸F]KF/K₂₂₂, have been developed for the deoxy-radiofluorination of alcohols, demonstrating the versatility of sulfonyl fluoride chemistry in ¹⁸F-labeling. frontiersin.org The choice of strategy often depends on the specific substrate, desired purity, and the need for automation for clinical production. mdpi.comnih.gov

Table 1: Comparison of Radiolabeling Strategies for Sulfonyl Fluoride and Related Precursors

Precursor TypeRadiolabeling MethodKey ReagentsTypical Reaction ConditionsReported Yield/ConversionReference
Arenesulfonyl ChlorideNucleophilic Substitution[¹⁸F]KF/K₂₂₂Microfluidic or conventional heatingExcellent Radiochemical Yields (RCYs) acs.org
PhenolsOne-pot [¹⁸F]fluorosulfurylation1,1'-sulfonyldiimidazole (SDI), [¹⁸F]FluorideOne-pot reactionModerate to High RCYs acs.org
Aryl Imidazole Sulfonates[¹⁸F]Fluorination[¹⁸F]FluorideTwo-step from phenolsGenerally higher RCYs than one-pot method acs.org
Aryl FluorosulfatesIsotopic Exchange[¹⁸F]FluorideRoom temperature, <1 min83-100% RCYs semanticscholar.orgacs.org
Aliphatic Carboxylic Acids[¹⁸F]FluorosulfonylationDABSO, [¹⁸F]TBAF, Cu(II)Optimized conditionsModerate to Excellent RCCs (up to 67%) snmjournals.org
2-Pyridinesulfonyl ChlorideDeoxy-radiofluorination (forms [¹⁸F]PyFluor)[¹⁸F]KF/K₂₂₂80°C, 5 min88% Radiochemical Conversion (RCC) for reagent frontiersin.org

Computational and Spectroscopic Approaches for Structural and Mechanistic Elucidation of 5 Iodothiophene 2 Sulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 5-iodothiophene-2-sulfonyl fluoride (B91410) and its analogs. It provides detailed information about the chemical environment of magnetically active nuclei.

Advanced 1H, 13C, and 19F NMR Techniques

The structural elucidation of thiophene-based sulfonyl fluorides is routinely achieved through the application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. pdx.edu The chemical shifts (δ) and coupling constants (J) observed in these spectra offer unambiguous evidence for the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR: In the proton NMR spectrum, the protons on the thiophene (B33073) ring typically appear as distinct doublets, with their chemical shifts influenced by the electron-withdrawing nature of the sulfonyl fluoride group and the iodine atom.

¹³C NMR: The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The carbon atom attached to the iodine typically experiences a shielding effect, resulting in an upfield chemical shift. docbrown.info Conversely, the carbon atom bonded to the electron-withdrawing sulfonyl fluoride group is deshielded and appears at a downfield chemical shift.

¹⁹F NMR: As a nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is particularly powerful for studying fluorinated compounds. cfplus.czicpms.cz The ¹⁹F NMR spectrum of 5-iodothiophene-2-sulfonyl fluoride exhibits a characteristic signal for the fluorine atom of the sulfonyl fluoride group. rsc.org The chemical shift of this signal is sensitive to the electronic environment, making it a useful probe for studying substituent effects and reaction outcomes. icpms.czresearchgate.netresearchgate.net The large chemical shift dispersion of ¹⁹F NMR helps to resolve signals from different fluorine-containing species in a mixture. icpms.cz

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H (H3)7.4 - 7.6dJ(H3-H4) ≈ 4-5
¹H (H4)7.1 - 7.3dJ(H4-H3) ≈ 4-5
¹³C (C2)140 - 145s
¹³C (C3)135 - 140s
¹³C (C4)130 - 135s
¹³C (C5)90 - 95s
¹⁹F65 - 75s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Real-Time NMR Spectroscopic Studies of Reaction Kinetics

The ability to monitor chemical reactions in real-time provides invaluable kinetic and mechanistic insights. magritek.com Real-time NMR spectroscopy is a powerful tool for this purpose, allowing for the direct observation of the consumption of starting materials, the formation of intermediates, and the appearance of products over time. acs.orgcopernicus.org Techniques such as rapid mixing can be employed to initiate reactions directly within the NMR spectrometer for immediate analysis. copernicus.org

For reactions involving this compound, both ¹H and ¹⁹F NMR can be utilized to track the progress of a reaction. magritek.com The high sensitivity and large chemical shift range of ¹⁹F NMR make it particularly well-suited for monitoring the transformation of the sulfonyl fluoride group. researchgate.netmagritek.com By acquiring spectra at regular intervals, the concentration of each species can be determined, leading to the elucidation of reaction rate laws and the identification of transient intermediates that might otherwise go undetected. acs.org

Mass Spectrometry (MS) for Product Characterization and Mechanistic Pathway Confirmation

Mass spectrometry is a crucial analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and elemental compositions of compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound and its reaction products. rsc.orgrsc.org By measuring the mass-to-charge ratio with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. This level of precision is essential for the unambiguous identification of newly synthesized compounds.

Interactive Data Table: Predicted HRMS Data for this compound

AdductPredicted m/z
[M+H]⁺292.85978
[M+Na]⁺314.84172
[M-H]⁻290.84522

Data sourced from PubChem. uni.lu

LC-MS Analysis of Reaction Mixtures and Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex reaction mixtures, allowing for the separation, identification, and quantification of starting materials, products, byproducts, and reaction intermediates. acs.orgnih.gov In the context of reactions involving this compound, LC-MS can be used to monitor the progress of a reaction, identify transient species, and confirm the structure of the final products. sci-hub.se The detection of key intermediates can provide strong evidence for a proposed reaction mechanism. sci-hub.se

Computational Chemistry Methodologies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful theoretical framework for understanding the structural, electronic, and reactive properties of molecules. acs.orgrsc.orgresearchgate.net These methods can be used to calculate a variety of molecular properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and reaction energy profiles. nih.gov

For this compound and its derivatives, DFT calculations can be employed to:

Predict and confirm molecular geometries and conformational preferences. acs.org

Calculate theoretical NMR and infrared spectra to aid in the interpretation of experimental data.

Investigate the electronic structure and frontier molecular orbitals to understand reactivity.

Model reaction pathways and calculate activation barriers to predict the feasibility and selectivity of different reactions. nih.govacs.org

Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions of the molecule, which can predict sites of electrophilic and nucleophilic attack.

By combining computational predictions with experimental results from NMR and MS, a more complete and detailed picture of the chemistry of this compound can be obtained.

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for mapping reaction pathways, identifying intermediates, and characterizing the transition states of chemical reactions involving sulfonyl fluorides and related compounds. nih.gov By calculating the potential energy surface of a reaction, DFT can predict the most likely mechanism and determine the kinetic feasibility of different pathways. nih.govchemrxiv.org

The process involves calculating the Gibbs free energies of reactants, products, and all potential transition states and intermediates. researchgate.net The rate constants can then be estimated using transition-state theory, allowing for the identification of the optimal and lowest-energy reaction pathway. nih.gov For a molecule like this compound, DFT studies can elucidate the mechanism of its reaction with nucleophilic amino acid residues. Calculations can reveal whether the reaction proceeds through a concerted mechanism or a stepwise process and can help understand the role of the iodine substituent and the thiophene ring in modulating the reactivity of the sulfonyl fluoride group. acs.org

Mechanistic insights derived from DFT calculations include the identification of turnover-limiting steps in catalytic cycles and the factors that determine selectivity. chemrxiv.org For instance, in reactions involving related organosulfonyl fluorides, DFT has been used to reveal that the oxidative addition step is often rate-limiting and determines the stereoselectivity of the product. chemrxiv.org

Below is a representative table illustrating the types of data obtained from DFT calculations for a hypothetical reaction of this compound with a generic nucleophile (Nu-).

ParameterReactant ComplexTransition State (TS)Product Complex
Relative Energy (kcal/mol) 0.0+18.5-25.0
Key Interatomic Distance (Å) S-Nu: 3.5S-Nu: 2.1; S-F: 2.0S-Nu: 1.8
Imaginary Frequency (cm⁻¹) None-350None

This table is illustrative and displays the kind of data generated from DFT calculations to map a reaction pathway. The values are hypothetical.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Biological Interactions

When studying the interaction of a reactive molecule like this compound with a large biological system such as a protein, full quantum mechanical calculations are computationally prohibitive. youtube.com Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a solution by employing a hybrid approach. youtube.comdtu.dk

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region : This typically includes the ligand (this compound) and the key amino acid residues in the protein's active site directly involved in the chemical reaction (e.g., bond-breaking and bond-forming events). This region is treated with a high-level quantum mechanical method, such as DFT. youtube.com

The MM Region : The rest of the protein and the surrounding solvent are treated using classical molecular mechanics force fields. This approach models atoms as spheres with defined charges and interactions described by simpler potential energy functions (e.g., springs for bonds). youtube.com

This hybrid method allows for the accurate modeling of the electronic changes during a covalent reaction while still accounting for the conformational dynamics and electrostatic environment of the entire protein. youtube.comdtu.dk QM/MM free energy simulations can be used to calculate reaction barriers and rate constants within an enzyme active site, providing predictions that can be tested experimentally. youtube.com For this compound, QM/MM would be the method of choice to simulate its covalent modification of a target protein, elucidating the mechanism of inhibition and the role of the protein environment in catalysis.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the conformational dynamics and thermodynamic properties of molecules and their complexes. aps.orgnih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Preferences : Explore the rotational freedom around the C-S bond, identifying the most stable conformations of the molecule in different environments (e.g., in solution or a protein's binding pocket).

Study Non-covalent Binding : Simulate the initial binding of the molecule to its protein target. This can reveal the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the initial, non-covalent complex and orient the sulfonyl fluoride group for subsequent reaction. nih.gov

Provide Structural Models : Generate equilibrated structures of the ligand-protein complex that can serve as starting points for more computationally intensive QM/MM studies. researchgate.net

MD simulations have been successfully applied to study the binding of fluoride ions and other small molecules to proteins, providing detailed insights into the interactions within the binding pocket. nih.gov

The table below outlines typical parameters for an MD simulation of a ligand-protein complex.

ParameterValue/DescriptionPurpose
Force Field AMBER, CHARMM, GROMOSDescribes the potential energy of the system's atoms.
Water Model TIP3P, SPC/EExplicitly represents the solvent environment. dtu.dk
Ensemble NVT (Canonical), NPT (Isothermal-isobaric)Controls thermodynamic variables like temperature and pressure.
Simulation Time 100 - 1000 nanosecondsLength of the simulation, determining the timescale of observable events.
Time Step 1 - 2 femtosecondsThe interval between successive calculations of forces and positions.

This table provides a general overview of common settings for MD simulations.

X-ray Crystallography for Covalent Adduct Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. In the context of this compound, this technique is invaluable for unambiguously determining the structure of the covalent adduct formed with a target protein. nih.govnih.gov

The process involves crystallizing the protein after it has been incubated with the inhibitor. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the protein and the covalently bound ligand can be determined.

Crystallographic studies of proteins modified by aryl sulfonyl fluorides have provided crucial insights:

Site of Modification : They confirm which specific nucleophilic amino acid residue (e.g., lysine (B10760008), tyrosine, serine, histidine) has reacted with the sulfonyl fluoride group. nih.govnih.gov

Binding Mode : They reveal the precise orientation of the inhibitor within the binding site and the nature of the covalent bond formed (e.g., a sulfonamide from reaction with lysine or a sulfonate ester from reaction with tyrosine). nih.govnih.gov

Conformational Changes : They can show any structural rearrangements in the protein that occur upon covalent modification.

For example, the crystal structure of transthyretin modified by an aryl sulfonyl fluoride inhibitor confirmed the formation of a sulfonamide linkage with the residue Lysine 15. nih.gov Similarly, crystallography showed that other sulfonyl fluoride fragments could modify a tyrosine residue in BCL6 or a histidine residue in carbonic anhydrase II. nih.gov This level of detail is critical for understanding the mechanism of action and for the rational design of next-generation inhibitors.

The table below summarizes typical data obtained from an X-ray crystallography experiment of a protein-ligand adduct.

ParameterExample ValueDescription
PDB Code XXXXUnique identifier in the Protein Data Bank.
Resolution (Å) 1.8A measure of the level of detail in the structure.
Space Group P2₁2₁2₁Describes the crystal's internal symmetry.
R-work / R-free 0.18 / 0.21Indicators of the quality of the structural model and its fit to the experimental data.
Covalent Linkage S(ligand)-Nζ(Lys15)The specific atoms forming the new covalent bond. nih.gov

This table is illustrative of the data reported for a solved crystal structure.

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Protocols for 5-Iodothiophene-2-sulfonyl Fluoride (B91410)

The synthesis of sulfonyl fluorides and their precursors has traditionally relied on methods that can be environmentally taxing, often involving harsh reagents. osaka-u.ac.jpsciencedaily.com Future research must prioritize the development of eco-friendly and cost-effective synthetic routes.

Key Research Objectives:

Water-Based Synthesis: Exploring nucleophilic fluorination in aqueous media is a primary goal for sustainable chemistry. digitellinc.com The use of surfactant-based catalytic systems has shown promise for converting sulfonyl chlorides to sulfonyl fluorides in water, a protocol that could be adapted for 5-iodothiophene-2-sulfonyl chloride. digitellinc.com

Electrochemical Methods: Anodic oxidation offers a mild and environmentally benign approach to preparing sulfonyl fluorides from widely available thiols or disulfides using inexpensive and safe fluoride sources like potassium fluoride (KF). acs.org Adapting this electrochemical strategy for 5-iodo-2-mercaptothiophene could provide a direct and clean synthetic pathway.

Metal-Free Catalysis: To minimize metal toxicity and advance green chemistry, developing metal-free methodologies for the synthesis of the thiophene (B33073) core is crucial. nih.gov Research into novel synthetic approaches using elemental sulfur or potassium sulfide (B99878) as the sulfur source could lead to more sustainable production of the thiophene precursor. nih.gov

Safer Reagents: Recent breakthroughs have demonstrated the conversion of thiols and disulfides into sulfonyl fluorides using a combination of a highly reactive reagent (SHC5®) and potassium fluoride (KF), which produces only non-toxic salts as by-products. osaka-u.ac.jpsciencedaily.comeurekalert.org Applying this safe, low-cost, and scalable method to the appropriate thiophene starting material would represent a significant advancement in the green synthesis of the target compound. osaka-u.ac.jpsciencedaily.com

Exploration of Novel Reactivity Modes for the Sulfonyl Fluoride and Iodothiophene Moieties

The dual reactivity of 5-Iodothiophene-2-sulfonyl fluoride offers a rich landscape for synthetic exploration beyond its current applications.

Sulfonyl Fluoride Moiety: The sulfonyl fluoride group is renowned for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions known for their reliability and high yields. acs.orgacs.orgnih.govsigmaaldrich.com While its reactivity with nucleophiles like amines and alcohols is well-established, future work should focus on:

Radical Chemistry: Moving beyond its use as an electrophile, the conversion of sulfonyl fluorides into S(VI) radicals under photoredox catalysis presents a new frontier. nih.govresearchgate.net This would enable novel transformations such as alkene ligation, dramatically expanding the synthetic utility of the sulfonyl fluoride group in creating complex molecules. nih.gov

Ambiphilic Reactivity: Investigations into the ambiphilic nature of alkyl sulfonyl fluorides, where the moiety acts as both an acidifying group and an internal oxidant, have opened doors to new reactions like palladium(II)-catalyzed cyclopropanation. chemrxiv.org Exploring analogous reactivity for heteroaryl sulfonyl fluorides could unlock new synthetic pathways.

Iodothiophene Moiety: The carbon-iodine bond on the thiophene ring is a key site for synthetic diversification.

Cross-Coupling Reactions: The high reactivity of the iodo-substituent (generally I > OTf > Br >> Cl) makes it an excellent handle for various metal-catalyzed cross-coupling reactions. clockss.org Future research could systematically explore a wider range of coupling partners to append diverse functional groups and build molecular complexity.

Radical-Mediated Reactions: The 2-iodothiophene (B115884) moiety has shown superior reactivity in aryl radical-mediated processes compared to other aryl iodides. nih.gov This suggests a promising avenue for developing novel intramolecular reactions where the iodothiophene acts as a radical acceptor, facilitating complex cyclizations or functionalizations.

Advancing the Utility of this compound in Combinatorial Chemistry and Library Synthesis

The robust and modular nature of SuFEx chemistry makes sulfonyl fluorides ideal candidates for high-throughput synthesis of compound libraries for drug discovery and materials science. acs.orgnih.gov

Future Directions:

High-Throughput Experimentation (HTE): The operational simplicity of SuFEx reactions is well-suited for automated synthesis platforms. nih.gov Future efforts should focus on developing optimized HTE protocols using this compound as a core scaffold. This would allow for the rapid generation of large, diverse libraries by varying the nucleophile that reacts with the sulfonyl fluoride group.

Fragment-Based Library Design: The compound can serve as a versatile fragment for fragment-based drug discovery (FBDD). The sulfonyl fluoride end provides a reliable covalent handle, while the iodothiophene end can be diversified through parallel synthesis to explore the chemical space around a biological target.

Dual-Function Libraries: A key challenge is to create libraries where both the sulfonyl fluoride and the iodo-group are used orthogonally. This would involve a two-step diversification process: first, a SuFEx reaction, followed by a cross-coupling reaction at the iodo-position (or vice versa). This would exponentially increase the diversity and complexity of the resulting library from a single, versatile starting block.

Deeper Mechanistic Understanding of Selectivity in Biological Covalent Modifications

Sulfonyl fluorides have emerged as valuable "warheads" for targeted covalent inhibitors in chemical biology, capable of reacting with a broader range of nucleophilic amino acid residues—such as lysine (B10760008), tyrosine, and histidine—than traditional cysteine-targeting electrophiles. acs.orgnih.govnih.govnih.gov

Unresolved Challenges:

Predicting Selectivity: A significant challenge is understanding and predicting the selectivity of a given sulfonyl fluoride for a specific amino acid residue within a protein's binding pocket. nih.govrsc.org While structure-based design has shown success, a deeper mechanistic understanding is needed. rsc.org Future research, combining experimental kinetics with computational modeling, should aim to elucidate the factors governing this selectivity, such as local pKa perturbation of the target residue and the stabilization of the transition state. nih.govresearchgate.net

Reaction Mechanism: The nucleophilic substitution at the sulfonyl fluoride can proceed through different pathways, such as direct substitution or an elimination-addition mechanism. nih.gov Detailed quantum mechanics/molecular mechanics (QM/MM) simulations are needed to understand how the protein environment influences the preferred reaction pathway for this compound with different nucleophilic residues. nih.gov

Reversibility and Stability: While the sulfonamide bond formed with lysine is generally stable, the stability of adducts with other residues like tyrosine or histidine can vary. acs.orgnih.gov A systematic investigation into the stability and potential reversibility of the covalent bonds formed by this compound is essential for designing effective and durable covalent inhibitors.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. nih.govmdpi.com

Prospective Applications:

Reaction Optimization: ML models, trained on high-throughput experimentation data, have successfully been used to navigate complex reaction landscapes and predict optimal conditions for reactions involving sulfonyl fluorides. bohrium.comprinceton.eduacs.orgresearchgate.net Future work could develop a specific ML model for this compound to predict yields and optimal conditions for both SuFEx and cross-coupling reactions, accelerating the discovery of new derivatives.

Predicting Physicochemical Properties: ML and deep learning models are being used to accurately predict the thermophysical properties of thiophene derivatives, which is critical for materials science applications. researchgate.net Similar models could be developed to predict the electronic properties, solubility, and reorganization energy of novel compounds derived from this compound, accelerating the discovery of new organic electronic materials. chemrxiv.org

De Novo Compound Design: Integrating ML with structure-based design approaches can facilitate the de novo design of potent and selective covalent inhibitors. nih.gov An ML model could learn the structural features that confer selectivity for a particular amino acid target and then generate novel thiophene-based sulfonyl fluoride structures predicted to have high affinity and desired reactivity, guiding synthetic efforts toward the most promising candidates.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 5-Iodothiophene-2-sulfonyl fluoride, and how are they determined?

  • Answer : The compound has the molecular formula C₄H₂FIO₂S₂ and a molecular weight of 410.88 g/mol . Key characterization techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the presence of the sulfonyl fluoride group and iodine substitution.
  • Mass spectrometry (MS) for molecular ion verification.
  • X-ray crystallography (if crystalline) to resolve atomic positions and bond angles.
  • Stability under ambient conditions should be tested via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Q. What synthetic routes are reported for this compound, and how are yields optimized?

  • Answer : While direct synthesis details are scarce, analogous sulfonyl fluorides are typically prepared via:

  • Halogen exchange : Reacting 5-iodothiophene-2-sulfonyl chloride with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures .
  • Direct fluorination : Using sulfuryl fluoride (SO₂F₂) or Selectfluor™ under controlled conditions.
  • Yield optimization : Monitor reaction progress via ¹⁹F NMR and purify via silica gel chromatography or recrystallization.

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The iodine atom serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Key considerations:

  • Compare reactivity with bromo/chloro analogs using kinetic studies.
  • Leverage the sulfonyl fluoride group for orthogonal functionalization (e.g., click chemistry with amines).
  • Monitor side reactions (e.g., hydrolysis of the sulfonyl fluoride) using ¹⁹F NMR .

Q. How can computational methods predict the stability and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to assess iodine substitution stability.
  • Molecular dynamics simulations model solvent effects on hydrolysis rates.
  • Collision cross-section predictions (as used for structurally related compounds) estimate stability under mass spectrometry conditions .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Answer :

  • Controlled replication : Standardize reaction conditions (solvent purity, temperature, catalyst loading).
  • Advanced analytics : Use high-resolution MS or 2D NMR to detect trace impurities.
  • Cross-validate with kinetic isotope effects (KIEs) to confirm mechanistic pathways.

Q. How is this compound utilized in synthesizing complex heterocycles?

  • Answer :

  • Iodocyclization : Use the iodine atom to mediate ring-forming reactions (e.g., 5-endo-dig cyclization) under oxidative conditions, as seen in related thiophene derivatives .
  • Post-functionalization : Replace iodine via Ullmann coupling or halogen-metal exchange to install aryl/alkyl groups.

Key Considerations for Researchers

  • Stability : Test hydrolytic stability under varying pH (e.g., buffer solutions) to define shelf-life .
  • Safety : Handle with inert-atmosphere techniques due to potential moisture sensitivity of sulfonyl fluorides.
  • Synthetic Innovation : Explore electrochemical fluorination as a green alternative to traditional halogen exchange.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.